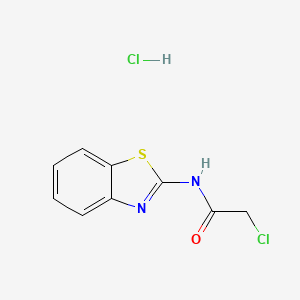
Chlorhydrate de N-(1,3-benzothiazol-2-yl)-2-chloroacétamide
Vue d'ensemble
Description
“N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride” is a chemical compound that contains a benzothiazole ring, which is a bicyclic system made up of a benzene ring fused to a thiazole ring . Benzothiazole derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, biochemistry, and as vulcanization accelerators, antioxidants, plant growth regulators, anti-inflammatory agents, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices .
Synthesis Analysis
The synthesis of benzothiazole compounds can be achieved through the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . A specific method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides in high yields under relatively milder reaction conditions using dimethyl formamide as solvent .Chemical Reactions Analysis
The chemical reactions involving benzothiazole compounds are diverse. For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance . Another reaction involves the condensation of 2-aminothiophenol with aldehydes in an inexpensive ionic liquid, 1-pentyl-3-methylimidazolium bromide ([pmIm]Br), providing 2-arylbenzothiazoles under solvent and catalyst-free condition .Applications De Recherche Scientifique
Agents antibactériens
Des dérivés de chlorhydrate de N-(1,3-benzothiazol-2-yl)-2-chloroacétamide ont été synthétisés et évalués pour leurs propriétés antibactériennes. Ces composés ont montré une activité variable contre les souches bactériennes Gram-positives et Gram-négatives. Par exemple, certains dérivés ont présenté une activité prometteuse contre Staphylococcus aureus avec des valeurs de concentration minimale inhibitrice (CMI) dans la gamme de 19,7 à 24,2 μM . Cela suggère un potentiel pour le développement de nouveaux médicaments antibactériens.
Activité anticancéreuse
La partie benzothiazole est associée à une cytotoxicité sélective contre les lignées cellulaires tumorales. Cela indique que les composés contenant cette partie, tels que le this compound, pourraient être explorés pour des applications anticancéreuses. Ils peuvent agir en inhibant les voies essentielles à la survie des cellules cancéreuses .
Inhibition enzymatique
Les dérivés de benzothiazole sont connus pour agir comme des inhibiteurs enzymatiques. Cette propriété peut être exploitée dans la conception de médicaments ciblant des enzymes spécifiques impliquées dans les processus pathologiques. Par exemple, ils peuvent inhiber les ligases ubiquitine, qui jouent un rôle dans la dégradation des protéines au sein des cellules .
Applications antivirales
Ces composés ont montré un potentiel dans la prophylaxie et le traitement des infections virales, telles que le rotavirus. Leur mécanisme peut impliquer l'interférence avec la réplication ou l'assemblage viral, ce qui en fait des candidats pour le développement de médicaments antiviraux .
Modulation des récepteurs
Les dérivés de this compound peuvent agir comme des modulateurs pour divers récepteurs, y compris les récepteurs adénosine A2A. Cela est important pour les troubles associés à ces récepteurs, tels que la maladie de Parkinson, et pourrait conduire à de nouveaux agents thérapeutiques .
Troubles des récepteurs hormonaux nucléaires
Ces composés peuvent servir d'agents thérapeutiques pour les troubles associés aux récepteurs hormonaux nucléaires. En modulant l'activité de ces récepteurs, ils pourraient fournir un moyen de traiter une variété de déséquilibres hormonaux et de maladies associées .
Synthèse de chimie verte
La synthèse des composés benzothiazole, y compris le this compound, peut être alignée sur les principes de la chimie verte. Cela implique l'utilisation de produits chimiques moins dangereux et la génération de moins de sous-produits, ce qui rend le processus de production plus respectueux de l'environnement .
Valeur pharmaceutique
En raison de leurs activités biologiques significatives, les dérivés de benzothiazole sont d'une grande valeur pharmaceutique. Ils sont utilisés dans la synthèse de divers médicaments et ont des applications allant des agents anti-inflammatoires aux agents neuroprotecteurs .
Orientations Futures
The future development trend and prospect of the synthesis of benzothiazoles were anticipated . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . Therefore, future research could focus on developing more efficient and environmentally friendly methods for the synthesis of benzothiazole compounds.
Mécanisme D'action
Benzothiazole derivatives have been extensively investigated and are associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . They act as important scaffolds and have played a significant role in the field of medicinal chemistry .
The exact mechanism of action can vary depending on the specific benzothiazole derivative and its molecular structure. Some benzothiazole derivatives have been found to exhibit promising activity against certain bacterial strains, such as Staphylococcus aureus .
The pharmacokinetics of benzothiazole derivatives can also vary widely depending on the specific compound. Some factors that can influence the pharmacokinetics include the compound’s absorption, distribution, metabolism, and excretion (ADME) properties .
Analyse Biochimique
Biochemical Properties
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine . The inhibition of these enzymes leads to an increase in acetylcholine levels, which can affect neurotransmission and other cellular processes. Additionally, N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride has been found to interact with proteins involved in cell signaling pathways, such as protein kinases and phosphatases, thereby modulating their activity and influencing cellular responses .
Cellular Effects
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride exerts various effects on different types of cells and cellular processes. In neuronal cells, this compound has been shown to enhance synaptic transmission by increasing acetylcholine levels through the inhibition of acetylcholinesterase . This can lead to improved cognitive function and memory. In cancer cells, N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride has demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation . The compound also affects cell signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are involved in cell growth, survival, and differentiation . Furthermore, N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride has been found to influence gene expression and cellular metabolism by modulating the activity of transcription factors and metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride involves several key interactions at the molecular level. This compound binds to the active site of acetylcholinesterase and butyrylcholinesterase, thereby inhibiting their enzymatic activity and increasing acetylcholine levels . Additionally, N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride interacts with protein kinases and phosphatases, leading to the modulation of their activity and subsequent changes in cell signaling pathways . The compound also affects gene expression by binding to transcription factors and altering their activity, resulting in changes in the expression of target genes . These molecular interactions contribute to the overall effects of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride on cellular function and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light . Over time, N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride may undergo degradation, leading to a decrease in its potency and effectiveness . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic processes . These temporal effects highlight the importance of considering the stability and degradation of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride in experimental settings.
Dosage Effects in Animal Models
The effects of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and memory in animal models of neurodegenerative diseases by increasing acetylcholine levels . At higher doses, N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys, leading to cellular damage and dysfunction . Therefore, it is crucial to determine the optimal dosage of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride is involved in various metabolic pathways, including those related to its biotransformation and elimination. This compound is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into several metabolites . These metabolites can then be further processed by phase II enzymes, such as glucuronosyltransferases and sulfotransferases, leading to the formation of more water-soluble conjugates that can be excreted in the urine . The metabolic pathways of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride also involve interactions with cofactors, such as NADPH and glutathione, which play essential roles in the detoxification and elimination of the compound .
Transport and Distribution
The transport and distribution of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms involving specific transporters, such as organic anion transporters and organic cation transporters . Once inside the cells, N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride can bind to intracellular proteins, such as albumin and cytosolic enzymes, which facilitate its distribution to different cellular compartments . The localization and accumulation of this compound within specific tissues, such as the brain, liver, and kidneys, are influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride plays a crucial role in its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride interacts with various enzymes and proteins involved in metabolic processes and cell signaling pathways . In the nucleus, this compound can bind to transcription factors and other nuclear proteins, thereby influencing gene expression and cellular responses . The subcellular localization of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride is also regulated by post-translational modifications, such as phosphorylation and acetylation, which can affect its targeting to specific cellular compartments .
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2OS.ClH/c10-5-8(13)12-9-11-6-3-1-2-4-7(6)14-9;/h1-4H,5H2,(H,11,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLNKIFVGQZLQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide hydrochloride](/img/structure/B1522913.png)
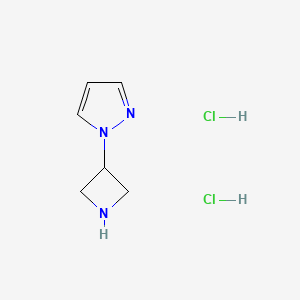

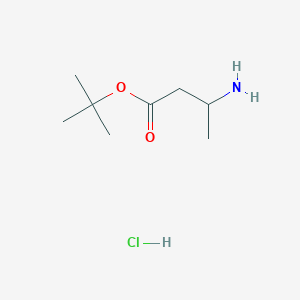

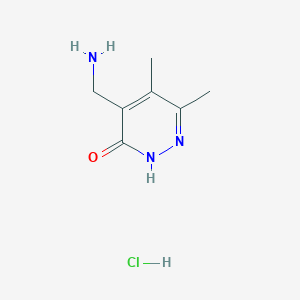
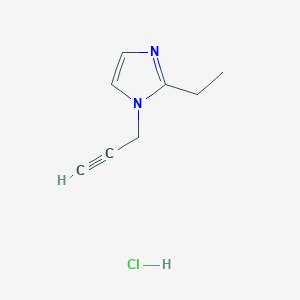
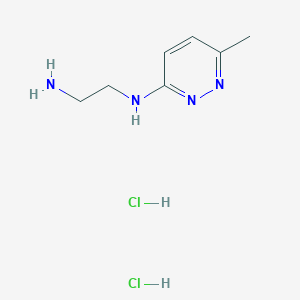
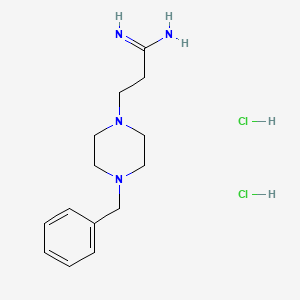
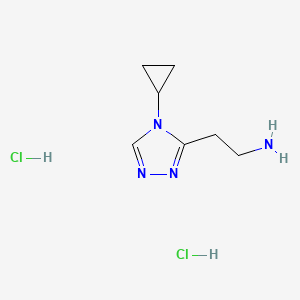
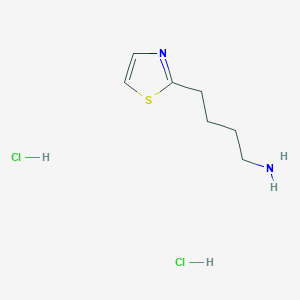
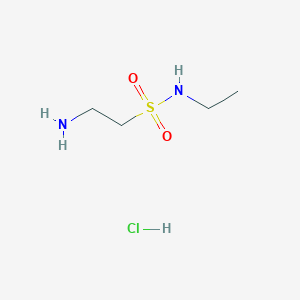
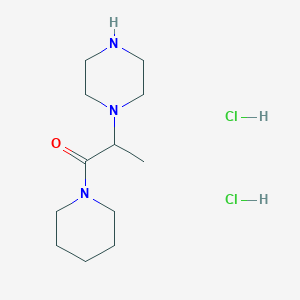
![[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride](/img/structure/B1522934.png)
